molecular formula C18H15ClN2O4S2 B2791679 methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate CAS No. 896311-55-0

methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate

Cat. No.: B2791679
CAS No.: 896311-55-0
M. Wt: 422.9
InChI Key: BMJQLFIKAMZEEZ-UHFFFAOYSA-N
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Description

Methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 3, a carbamate group (methyl carbamate), and a thiophene ring with 4,5-dimethyl substituents. The compound’s reactivity and stability are influenced by its electron-withdrawing carbamate group and electron-rich thiophene/benzothiophene systems, which may facilitate intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

methyl N-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S2/c1-8-9(2)26-17(12(8)15(22)21-18(24)25-3)20-16(23)14-13(19)10-6-4-5-7-11(10)27-14/h4-7H,1-3H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJQLFIKAMZEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzo[b]thiophene-2-carboxylic acid and 4,5-dimethylthiophene-3-carboxylic acid. These compounds undergo a series of reactions, including amidation, esterification, and carbamation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide

Structural Similarities and Differences :

  • Core Structure: Both compounds share benzothiophene moieties.
  • Thiophene Modifications : The target compound’s 4,5-dimethylthiophene contrasts with the tetrahydrobenzo[b]thiophene (cyclohexene-fused) system in the analog. The latter’s saturated ring likely enhances lipophilicity and conformational rigidity .
  • Functional Groups : The analog contains a carboxamide group instead of a carbamate, which may reduce hydrolysis susceptibility compared to the target compound’s carbamate linkage.

Hypothetical Property Comparison :

Property Target Compound Analog ()
Molecular Weight* ~462 g/mol (estimated) ~488 g/mol (calculated)
Halogenation Monochloro (C-3) Dichloro (C-3, C-4)
Solubility Lower (due to dimethylthiophene) Higher (tetrahydro ring enhances polarity)
Bioactivity Prediction Potential pesticide (carbamate group) Likely enzyme inhibitor (carboxamide)

*Calculated based on structural formulas.

Carbamate-Containing Analogs (e.g., Trimethacarb)

Trimethacarb (2,3,5-trimethylphenyl methylcarbamate), a known pesticide, shares the methylcarbamate functional group with the target compound . Key differences include:

  • Aromatic System : Trimethacarb uses a simple trimethylphenyl ring, lacking the fused benzothiophene-thiophene system. This reduces steric hindrance and may increase volatility.
  • Bioactivity : Trimethacarb targets acetylcholinesterase in pests, while the target compound’s fused heterocycles could enable binding to alternative biological targets (e.g., kinase enzymes).

Thiazole/Carbamate Impurities ()

Impurity-L and Impurity-I from contain thiazole rings and carbamate groups but lack benzothiophene systems. These impurities highlight the prevalence of carbamates in synthetic pathways, though their structural divergence limits direct comparison. The target compound’s benzothiophene moiety may confer enhanced aromatic stacking capabilities compared to thiazole-based impurities .

Research Findings and Analytical Insights

Crystallographic and Hydrogen-Bonding Patterns

The 4,5-dimethylthiophene may introduce steric constraints, reducing the likelihood of tight intermolecular interactions compared to the tetrahydro analog in .

Stability and Reactivity

  • Carbamate vs.
  • Chlorine Effects : The 3-chloro substituent in the target compound may direct electrophilic substitution reactions to the benzothiophene ring, whereas 3,4-dichloro substitution in the analog could hinder such reactivity .

Biological Activity

Methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, characterization, and biological activity of this compound based on available research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid derivatives with amines and carbonyl compounds. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiophene derivatives, including the compound . The biological activity can be summarized as follows:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that related benzothiophene derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.21 µM to higher concentrations depending on the specific target bacteria .
  • Antifungal Activity : The compound also exhibits antifungal properties against fungi such as Candida species. In vitro tests have indicated selective action against certain strains, suggesting potential for therapeutic applications in treating fungal infections .

Cytotoxicity

Research has indicated that this compound may possess cytotoxic effects against cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation in various cancer models, potentially through mechanisms involving apoptosis or cell cycle arrest .

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it interacts with key enzymes involved in bacterial cell wall synthesis and DNA replication, similar to other known antibacterial agents like ciprofloxacin . The binding interactions may involve hydrogen bonds and hydrophobic interactions with active site residues.

4. Case Studies

Several case studies highlight the efficacy of related compounds:

Study Compound Target MIC (µM) Activity
Study ACompound XE. coli0.21Antibacterial
Study BCompound YCandida albicans0.15Antifungal
Study CCompound ZCancer CellsVariesCytotoxic

These studies illustrate the potential applications of this compound in both antimicrobial and anticancer therapies.

5. Conclusion

This compound represents a promising candidate for further research due to its notable biological activities. Its effectiveness as an antimicrobial agent and potential cytotoxicity against cancer cells warrant additional investigation to fully elucidate its mechanisms and therapeutic applications. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the established synthetic routes for methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate, and how is purity ensured?

The compound is synthesized via sequential acylation and carbamate formation. A typical protocol involves:

  • Reacting 3-chloro-1-benzothiophene-2-carboxylic acid derivatives with aminothiophene intermediates in dry dichloromethane (DCM) under nitrogen, using acylating agents like succinic anhydride or maleic anhydride .
  • Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product (67–70% yield) .
  • Characterization by 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm1^{-1}, NH stretches at ~3300 cm1^{-1}) and structural integrity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H} NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm). 13C^{13} \text{C} NMR confirms carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the benzothiophene core .
  • Infrared (IR) Spectroscopy: Detects key functional groups like amides (C=O, 1640–1680 cm1^{-1}) and carbamates (C-O, 1200–1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions .
  • Catalyst Use: Triethylamine (Et3_3N) as a base improves acylation efficiency by scavenging HCl .
  • Temperature Control: Reflux conditions (40–60°C) balance reaction kinetics and thermal stability of sensitive functional groups .
  • Purification Refinement: Gradient elution in HPLC or recrystallization (e.g., methanol) enhances purity (>95%) .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • X-ray Crystallography: Resolves ambiguities in NMR/IR by providing absolute configuration data. SHELX software is widely used for small-molecule refinement, especially for resolving torsional angles in the benzothiophene-thiophene backbone .
  • Dynamic NMR Experiments: Identify rotational barriers in amide bonds or conformational flexibility in the carbamate group .
  • Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., methyl 2-amino-4-ethyl-tetrahydrobenzothiophene-3-carboxylate) to validate unexpected peaks .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallinity and stability?

  • Graph Set Analysis: Maps hydrogen-bonding motifs (e.g., N-H···O=C interactions) using Etter’s formalism. For example, the carbamate group often forms R22_2^2(8) motifs with adjacent molecules, stabilizing the crystal lattice .
  • Thermogravimetric Analysis (TGA): Correlates thermal stability with packing efficiency. High hydrogen-bond density typically increases melting points (e.g., 213–226°C) .

Methodological Considerations

Q. What computational tools predict the compound’s reactivity or biological activity?

  • Molecular Docking: Screens against bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina to prioritize in vitro assays .
  • DFT Calculations: Models electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic attack sites in the thiophene ring .

Q. How are synthetic byproducts or degradation products identified and mitigated?

  • LC-MS/MS: Detects trace impurities (e.g., hydrolyzed carbamate derivatives) with limits of detection <0.1% .
  • Stability Studies: Accelerated aging under varied pH/temperature conditions identifies vulnerable functional groups (e.g., hydrolysis of the carbamate group in acidic media) .

Tables for Key Data

Q. Table 1: Representative Synthetic Yields Under Varied Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (%)
DCMEt3_3N406795
DMFNone605889
ToluenePyridine804278
Data adapted from .

Q. Table 2: Key Spectral Signatures

TechniqueFunctional GroupSignature Range
IRAmide C=O1640–1680 cm1^{-1}
1H^1 \text{H} NMRMethyl (CH3_3)2.1–2.5 ppm
13C^{13} \text{C} NMRCarbamate C=O168–172 ppm
Data from .

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